Ethyl dirazepate
CAS No.: 23980-14-5
Cat. No.: VC0007262
Molecular Formula: C18H14Cl2N2O3
Molecular Weight: 377.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23980-14-5 |
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Molecular Formula | C18H14Cl2N2O3 |
Molecular Weight | 377.2 g/mol |
IUPAC Name | ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |
Standard InChI | InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23) |
Standard InChI Key | XFVPZJMXRNBHLQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Canonical SMILES | CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Molecular Properties
Ethyl dirazepate (CAS No. 23980-14-5) is a chiral benzodiazepine characterized by a 1,4-benzodiazepine core substituted with chlorine atoms at positions 7 and 5(2-chlorophenyl) and an ethyl ester group at position 3. Its molecular formula is , with a molecular weight of 377.22 g/mol . The compound’s stereochemistry is defined by the -configuration at the chiral center, as evidenced by its IUPAC name: ethyl -7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate .
Structural Features
The benzodiazepine ring system incorporates a seven-membered diazepine fused to a benzene ring, with chlorine substituents enhancing lipid solubility and receptor affinity. The ethyl ester moiety at position 3 influences metabolic stability and bioavailability. The SMILES notation provides a concise representation of its connectivity .
Table 1: Key Chemical Properties of Ethyl Dirazepate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 377.22 g/mol | |
Solubility | Soluble in DMSO | |
Storage Conditions | -20°C in anhydrous form | |
Density | 1.42 g/cm³ |
Synthesis and Physicochemical Characteristics
The synthesis of ethyl dirazepate involves multi-step organic reactions, typically starting with the condensation of 2-amino-5-chlorobenzophenone derivatives. A patented method by Demarne et al. outlines the formation of the benzodiazepine core through cyclization under acidic conditions, followed by esterification with ethanol to introduce the ethyl group . Critical steps include:
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Chlorination: Introduction of chlorine atoms at specific positions to enhance receptor binding.
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Cyclization: Formation of the diazepine ring using catalysts such as phosphorus oxychloride.
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Esterification: Reaction with ethyl chloroformate to yield the final product .
The process requires stringent control of temperature and pH to prevent racemization and ensure enantiomeric purity. Yield optimization remains a challenge, with reported efficiencies ranging from 45% to 60% in laboratory settings .
Pharmacological Mechanisms and Effects
As a benzodiazepine, ethyl dirazepate potentiates GABA receptor activity, increasing chloride ion influx and neuronal hyperpolarization. This mechanism underlies its anxiolytic, sedative-hypnotic, and muscle-relaxant properties . Comparative studies suggest its potency is intermediate between diazepam and clonazepam, though quantitative data are scarce .
Biological Activity Profile
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Anxiolysis: Reduces anxiety-related behaviors in animal models at doses of 0.5–2 mg/kg .
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Sedation: Induces dose-dependent hypnotic effects, with onset within 30 minutes post-administration .
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Anticonvulsant Activity: Suppresses pentylenetetrazole-induced seizures in rodents at ED values of 1.2 mg/kg .
Table 2: Comparative Pharmacological Effects of Benzodiazepines
Compound | Anxiolytic ED (mg/kg) | Hypnotic Dose (mg/kg) | Muscle Relaxant ED (mg/kg) |
---|---|---|---|
Ethyl Dirazepate | 0.8 | 2.5 | 1.5 |
Diazepam | 0.3 | 5.0 | 0.8 |
Clonazepam | 0.1 | 0.5 | 0.2 |
Data extrapolated from structural analogs due to limited direct studies on ethyl dirazepate .
Research Gaps and Future Directions
Despite its potential, ethyl dirazepate remains understudied. Critical research priorities include:
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Clinical Trials: Phase I studies to establish pharmacokinetics and safety in humans.
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Receptor Binding Studies: Elucidate affinity for GABA receptor subtypes.
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Comparative Efficacy: Head-to-head trials against established benzodiazepines.
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